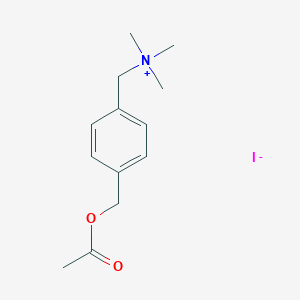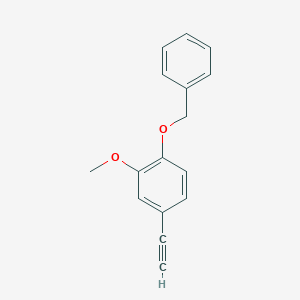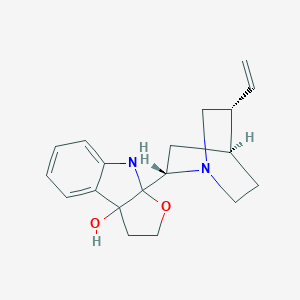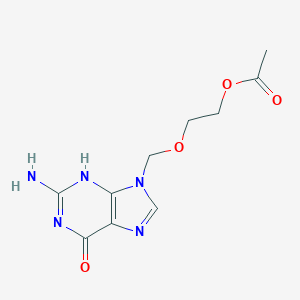
Acyclovir-Acetat
Übersicht
Beschreibung
“9-(2-Acetoxyethoxymethyl)guanine” is a chemical compound with the molecular formula C10H13N5O4 and a molecular weight of 267.24 . It is also known as "Acyclovir Impurity A" .
Synthesis Analysis
The synthesis of “9-(2-Acetoxyethoxymethyl)guanine” can be achieved by reacting the sodium salt of N2-acetylguanine with 2-acetoxyethoxymethyl bromide . The reaction mixture obtained can be separated on a silica gel column and washed first with chloroform and then with chloroform/2% methanol .
Molecular Structure Analysis
The molecular structure of “9-(2-Acetoxyethoxymethyl)guanine” contains a total of 33 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-(2-Acetoxyethoxymethyl)guanine” include a melting point of 242-244°C (dec.), a boiling point of 565.4°C at 760 mmHg, a density of 1.61±0.1 g/cm3 (Predicted), and a refractive index of 1.686 .
Wissenschaftliche Forschungsanwendungen
Antivirales Medikament
Acyclovir-Acetat ist ein wirksames und selektives antivirales Medikament . Es wird zur Behandlung von Herpesviren wie Herpes-simplex-Virus (HSV), Varizella-Zoster-Virus (VZV) und Epstein-Barr-Virus (EB) eingesetzt, mit geringer Wirkung auf normale Zellen .
Behandlung des Herpes-simplex-Virus (HSV)
Es wird hauptsächlich zur Kontrolle der Symptome von HSV verwendet, das Herpes simplex verursacht . Sowohl Orofaziale als auch Genitale HSV haben in entwickelten und Entwicklungsländern zu schweren, weit verbreiteten Infektionen geführt, und mehr als ein Drittel der Bevölkerung weist klinisch rezidivierende Infektionen auf .
Behandlung des Varizella-Zoster-Virus (VZV)
This compound wird zur Behandlung des Varizella-Zoster-Virus (VZV; eine Art von Herpesvirus) verwendet, das Gürtelrose und Windpocken verursacht .
Pharmakokinetische Studien
This compound wird in pharmakokinetischen Studien verwendet. Beispielsweise wurde eine bioanalytische Methode mit Hochleistungsflüssigkeitschromatographie-Photodiodenarray-Detektor (HPLC-PDA) zur Quantifizierung von Acyclovir im Rattenplasma entwickelt .
Entwicklung von topischen Formulierungen
This compound wird bei der Entwicklung von topischen Formulierungen verwendet. Die entwickelte Quantifizierungsmethode wurde zur Schätzung der pharmakokinetischen (PK) Parameter von Acyclovir-beladenen vesikulären Systemen (Ethosome, elastische Liposomen, kolloidale Lösung und Lösung) angewendet, die transdermal auf die Rattenhaut angewendet wurden .
Toxikologische Studien
Die Untersuchung seiner Toxikologie und die Verwendung geeigneter Nachweismethoden zur Kontrolle seiner Toxizität auf einem sicheren Niveau sind für medizinische Bemühungen und die menschliche Gesundheit äußerst wichtig .
Wirkmechanismus
Acyclovir Acetate, also known as “9-(2-Acetoxyethoxymethyl)guanine” or “9-(2’-ACETOXYETHOXYMETHYL)GUANINE”, is a synthetic acyclic nucleoside analogue . It is primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles .
Target of Action
Acyclovir Acetate primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .
Mode of Action
Acyclovir Acetate works by selectively inhibiting the replication of the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase .
Biochemical Pathways
The monophosphate derivative of Acyclovir Acetate is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Pharmacokinetics
The bioavailability of Acyclovir Acetate after oral administration is approximately 15–20% . It is metabolized in the liver and has an elimination half-life of 2–4 hours . The majority of the drug (62–90%) is excreted unchanged in the urine .
Result of Action
The result of Acyclovir Acetate’s action is the decreased production of the virus’s DNA . This inhibits the replication of the virus, thereby treating the infection . It is generally used first line in the treatment of these viruses .
Action Environment
The action of Acyclovir Acetate can be influenced by various environmental factors. For instance, the presence of viral thymidine kinase is crucial for the conversion of Acyclovir Acetate to its monophosphate form . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acyclovir Acetate interacts with various enzymes, proteins, and other biomolecules. It is active against herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) . The central composite design (CCD) of Design Expert (quality by design tool) was employed for identification of significant attributes (flow rate and concentration of buffer), which affected the performance of the developed method .
Cellular Effects
The effects of Acyclovir Acetate on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The toxic effect exerted by Acyclovir Acetate on CEM and Vero cells in culture limits the utility of Acyclovir Acetate as an antiviral agent .
Molecular Mechanism
Acyclovir Acetate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism driving Acyclovir Acetate’s ability to inhibit viral coding, starting from its development and pharmacology, is a subject of extensive research .
Temporal Effects in Laboratory Settings
The changes in the effects of Acyclovir Acetate over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Acyclovir Acetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Acyclovir Acetate is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Acyclovir Acetate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAXLGAKQREIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145470 | |
| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102728-64-3 | |
| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-(2-ACETOXYETHOXYMETHYL)GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the platinum complexes formed with 9-(2-Acetoxyethoxymethyl)guanine and how was their structure confirmed?
A1: The research highlights the synthesis and characterization of platinum complexes with 9-(2-Acetoxyethoxymethyl)guanine (monoacetylacyclovir) and related guanine derivatives []. These complexes are of interest due to the potential antitumor activity of platinum-based compounds and the biological relevance of modified guanine nucleosides. The crystal structure of the complex trans-[9-(2-acetoxyethoxymethyl)guanine-κN7]dichloro(η-ethylene)platinum(II) was determined using X-ray crystallography, revealing square planar coordination around the platinum atom involving the ethylene ligand, two chloride ions, and the N7 nitrogen of the guanine base []. This structural information provides valuable insights into the mode of binding and potential interactions of these complexes with biological targets.
Q2: Can you describe a synthetic route for producing 9-(2-Acetoxyethoxymethyl)guanine?
A2: One of the research articles outlines a method to synthesize a related compound, 2-[[2-(acetylamino)-6-oxo-1,6-dihydro-7H-purin-7-yl]methoxyl]ethyl acetate, which can be hydrolyzed to obtain 2-amino-7-[(2-hydroxyehoxy)methyl]-1,7-dihydro-6H-purin-6-one (also known as acyclovir) []. While the synthesis of 9-(2-Acetoxyethoxymethyl)guanine itself is not directly described, it's plausible that a similar condensation reaction using appropriately protected starting materials could be employed. Further investigation and optimization of reaction conditions might be needed to achieve the desired product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



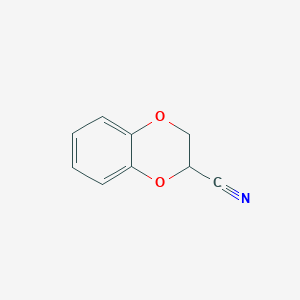
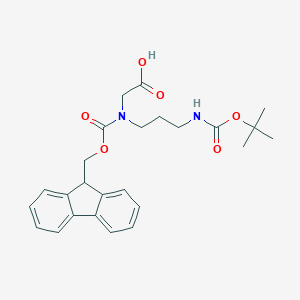

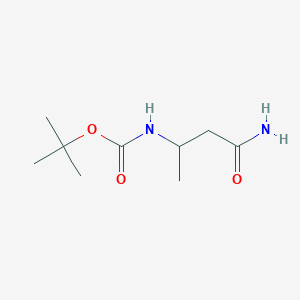


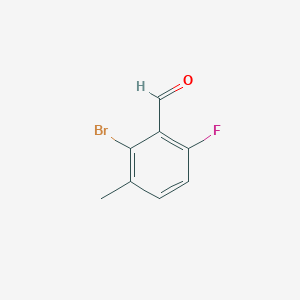

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
